
Ibiglustat
Übersicht
Beschreibung
Venglustat ist ein gehirndurchlässiger allosterischer Inhibitor des Enzyms Glucosylceramid-Synthase. Dieses Enzym katalysiert einen frühen Schritt in der Synthese vieler Glykolipide. Venglustat wird für lysosomale Speicherkrankheiten entwickelt, darunter Gaucher-Krankheit, Fabry-Krankheit und Parkinson-Krankheit, die durch Mutationen im GBA1-Gen verursacht werden .
Herstellungsmethoden
Die Herstellung von Venglustat beinhaltet die Synthese von Glucosylceramid-Synthase-Inhibitoren. Die Syntheserouten und Reaktionsbedingungen für Venglustat sind in der öffentlich zugänglichen Literatur nicht ausführlich beschrieben. Es ist bekannt, dass Venglustat eine oral verabreichte Verbindung ist, was darauf hindeutet, dass seine Synthese die Stabilität und Bioverfügbarkeit bei oraler Einnahme gewährleisten muss .
Wissenschaftliche Forschungsanwendungen
Venglustat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Venglustat übt seine Wirkung aus, indem es das Enzym Glucosylceramid-Synthase hemmt. Dieses Enzym ist für die Umwandlung von Ceramid zu Glucosylceramid verantwortlich. Durch die Hemmung dieses Enzyms reduziert Venglustat die Synthese von Glucosylceramid und verhindert so seine Anhäufung in Lysosomen. Diese Reduktion des Glucosylceramidspiegels trägt zur Linderung der Symptome lysosomaler Speicherkrankheiten bei .
Wirkmechanismus
Target of Action
Ibiglustat, also known as Venglustat, primarily targets the enzyme Glucosylceramide Synthase (GCS) . GCS is an essential enzyme for the synthesis of most glycosphingolipids . It plays a crucial role in the formation of glucosylceramide, the precursor of complex glycosphingolipids .
Mode of Action
This compound acts as a glucosylceramide synthase inhibitor . It inhibits the activity of GCS, thereby reducing the synthesis of glucosylceramide . This action is particularly significant in conditions where there is an accumulation of glucosylceramide due to deficiencies of enzymes acting downstream of GCS .
Biochemical Pathways
The inhibition of GCS by this compound affects the glycosphingolipid metabolic pathway . In normal conditions, GCS catalyzes the conversion of ceramide to glucosylceramide. In the presence of this compound, this conversion is inhibited, leading to a reduction in the accumulation of glucosylceramide . This is particularly beneficial in diseases like Gaucher’s disease, Fabry disease, and Parkinson’s disease associated with GBA mutations, where there is a pathological accumulation of glucosylceramide .
Pharmacokinetics
This compound is an orally active compound and is known to be brain-penetrant . This means it can cross the blood-brain barrier, making it effective in treating diseases that affect the brain. The pharmacokinetics of this compound is influenced by the metabolic activity of the enzyme CYP2D6 . Patients selected for this compound treatment undergo an FDA-cleared genotyping test to establish if they are CYP2D6 extensive metabolizers (EMs), intermediate metabolizers (IMs), or poor metabolizers (PMs). The results of this test dictate this compound dosing recommendations for each type of patient .
Result of Action
The primary result of this compound’s action is the reduction in the accumulation of glucosylceramide . This has significant implications in diseases characterized by the accumulation of glucosylceramide, leading to organ damage. By reducing the accumulation of this compound, this compound can help alleviate the symptoms of these diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound can be affected by the patient’s genetic makeup , particularly the presence of certain mutations in the GBA1 gene . Additionally, the patient’s metabolic profile, specifically the activity of the enzyme CYP2D6, can also influence the drug’s efficacy .
Biochemische Analyse
Biochemical Properties
Ibiglustat inhibits the enzyme glucosylceramide synthase . This enzyme catalyzes an early step in the synthesis of many glycolipids . By inhibiting this enzyme, this compound prevents the synthesis of glucosylceramide, thereby reducing its accumulation in cells . This interaction with glucosylceramide synthase is crucial for the biochemical role of this compound.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It effectively inhibits the glycosphingolipid (GSL) pathway, demonstrating a reduction in GL-1, a lipid that accumulates in certain cells . In a cell model of GCase deficiency, this compound reduced glucosylceramide, slowed the conversion of physiological α-synuclein tetramers into toxic conformations, and protected against α-synuclein fibril-induced toxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme glucosylceramide synthase. By inhibiting this enzyme, this compound prevents the synthesis of glucosylceramide . This leads to a reduction in the accumulation of glucosylceramide, which is implicated in several rare diseases, responsible for both cell dysfunction and disease progression .
Dosage Effects in Animal Models
It is known that this compound has been used in various animal models for the study of diseases like Gaucher’s disease and Fabry disease .
Metabolic Pathways
This compound operates in the glycosphingolipid (GSL) pathway . It inhibits the enzyme glucosylceramide synthase, which is involved in the synthesis of glucosylceramide . This inhibition leads to a reduction in the accumulation of glucosylceramide, a lipid that accumulates in certain cells .
Transport and Distribution
It is known that this compound is a brain-penetrant inhibitor, suggesting that it can cross the blood-brain barrier .
Vorbereitungsmethoden
The preparation of Venglustat involves the synthesis of glucosylceramide synthase inhibitors. The synthetic routes and reaction conditions for Venglustat are not extensively detailed in publicly available literature. it is known that Venglustat is an orally administered compound, indicating that its synthesis must ensure stability and bioavailability when taken orally .
Analyse Chemischer Reaktionen
Venglustat unterliegt hauptsächlich Hemmungsreaktionen, bei denen es das Enzym Glucosylceramid-Synthase hemmt. Diese Hemmung verhindert die Umwandlung von Ceramid zu Glucosylceramid, wodurch die Anhäufung von Glykolipiden reduziert wird . Das Hauptprodukt, das aus dieser Reaktion gebildet wird, ist der reduzierte Glucosylceramidspiegel im Körper .
Vergleich Mit ähnlichen Verbindungen
Venglustat ähnelt anderen Glucosylceramid-Synthase-Inhibitoren wie Miglustat und Eliglustat. Venglustat ist einzigartig in seiner Fähigkeit, die Blut-Hirn-Schranke zu durchdringen, was es möglicherweise effektiver für die Behandlung neurologischer Manifestationen lysosomaler Speicherkrankheiten macht . Weitere ähnliche Verbindungen umfassen:
Miglustat: Ein weiterer Glucosylceramid-Synthase-Inhibitor zur Behandlung der Gaucher-Krankheit.
Eliglustat: Ein Glucosylceramid-Synthase-Inhibitor, der von der FDA für die Behandlung der Gaucher-Krankheit zugelassen ist.
Die Fähigkeit von Venglustat, die Blut-Hirn-Schranke zu überwinden, unterscheidet es von diesen anderen Inhibitoren und bietet möglicherweise umfassendere Behandlungsmöglichkeiten für Krankheiten mit neurologischer Beteiligung .
Biologische Aktivität
Ibiglustat, also known as Venglustat or GZ/SAR402671, is a small-molecule inhibitor of glucosylceramide synthase (GCS) that has garnered attention for its potential therapeutic applications in lysosomal storage disorders such as Gaucher disease (GD) and Parkinson's disease (PD). This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical findings, and implications for treatment.
This compound functions by inhibiting the synthesis of glucosylceramide (GluCer), a substrate implicated in the pathogenesis of various neurodegenerative diseases. By reducing GluCer levels, this compound aims to mitigate the accumulation of glucosylsphingosine (GluSph), which is believed to activate the mammalian target of rapamycin complex 1 (mTORC1), leading to neurodegeneration through lysosomal dysfunction and impaired autophagy.
Key Mechanisms:
- Inhibition of GluCer Synthesis : this compound effectively reduces GluCer and GluSph levels in neuronal cells, which are critical in the pathology of GD and PD .
- Restoration of Autophagy : In studies involving GBA1 mutant dopaminergic neurons, treatment with this compound prevented mTOR hyperactivation and restored autophagic flux, suggesting a protective role against neurodegeneration .
Clinical Research Findings
This compound has been evaluated in several clinical studies, particularly focusing on its efficacy in patients with GD and those with genetic mutations associated with PD.
Case Studies:
- Phase II Clinical Trial in Gaucher Disease :
- Genetic Parkinson's Disease Population :
Research Data
The following table summarizes key findings from recent studies regarding the biological activity of this compound:
Eigenschaften
IUPAC Name |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2S/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHRCLAKZBDRHN-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)O[C@@H]3CN4CCC3CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1401090-53-6 | |
Record name | Ibiglustat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401090536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Venglustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14966 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VENGLUSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLP1XA3FZA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.